![molecular formula C16H26O3S B14363713 1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene CAS No. 90183-71-4](/img/structure/B14363713.png)
1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene is an organic compound characterized by its unique structure, which includes an ethanesulfonyl group, a propoxy linkage, and a substituted benzene ring
Preparation Methods
The synthesis of 1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(2-methylbutan-2-yl)phenol and 3-bromopropyl ethanesulfonate.
Reaction Conditions: The reaction conditions often include the use of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of ethanesulfinyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanesulfonyl group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide and acids like hydrochloric acid. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Scientific Research Applications
1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways, such as those involved in cell growth and differentiation, by altering the activity of key proteins and enzymes.
Comparison with Similar Compounds
1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-[3-(Ethanesulfinyl)propoxy]-4-(2-methylbutan-2-yl)benzene share structural similarities but differ in their chemical properties and reactivity.
Uniqueness: The presence of the ethanesulfonyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
90183-71-4 |
|---|---|
Molecular Formula |
C16H26O3S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-(3-ethylsulfonylpropoxy)-4-(2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C16H26O3S/c1-5-16(3,4)14-8-10-15(11-9-14)19-12-7-13-20(17,18)6-2/h8-11H,5-7,12-13H2,1-4H3 |
InChI Key |
LXOLEEUIFMWQJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCCS(=O)(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14363656.png)
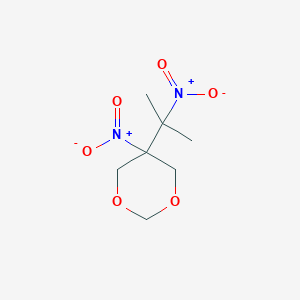
![N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide](/img/structure/B14363669.png)
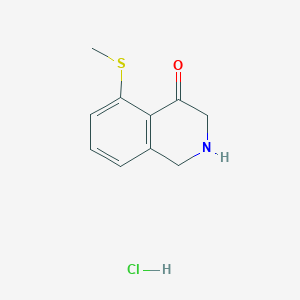
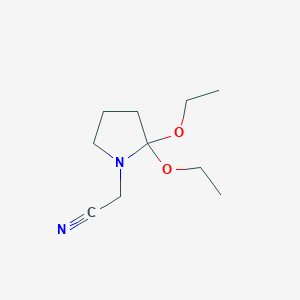
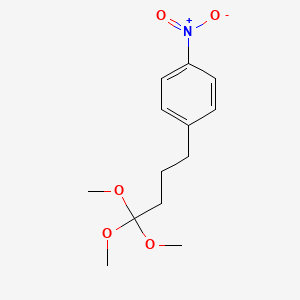

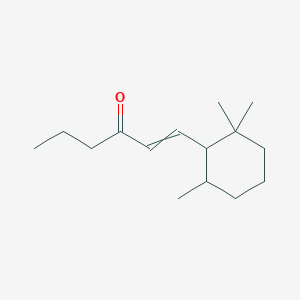

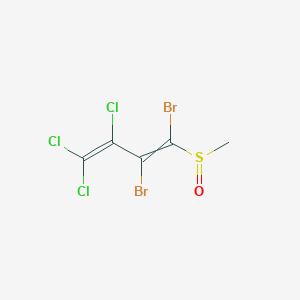
![N,N-Diphenyl-4-[(Z)-(4-phenyl-2H-1,3-dithiol-2-ylidene)amino]aniline](/img/structure/B14363699.png)
